8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H7F3N2O3 |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
8-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-6-2-5(9(16)17)3-15-4-7(10(11,12)13)14-8(6)15/h2-4H,1H3,(H,16,17) |
InChI Key |
HEAWSTGDCKQDEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
- Starting materials: Commercially available 5-substituted-2-aminopyridines.
- Cyclization: Conversion of these aminopyridines into imidazo[1,2-a]pyridine aldehydes via established protocols involving condensation with appropriate reagents under controlled conditions.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group at position 2 is typically introduced through electrophilic trifluoromethylation or via trifluoromethyl-substituted precursors.
- Use of reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of sodium hydride (NaH) facilitates selective fluorination and trifluoromethylation steps.
Functionalization at Position 6 (Carboxylic Acid Group)
- The carboxylic acid group at position 6 is introduced through ester intermediates.
- Hydrolysis of ester groups is performed under acidic conditions (e.g., 12 M hydrochloric acid) to yield the free carboxylic acid with yields ranging from 48% to 73%.
- For sensitive functional groups, milder conditions such as McKenna’s reaction using bromotrimethylsilane (BTMS) followed by trifluoroacetic acid (TFA) deprotection are employed to prevent degradation of ester or amide functionalities.
Introduction of the Methoxy Group at Position 8
- The methoxy group introduction is generally achieved by starting from appropriately substituted aminopyridines or via selective methylation reactions on hydroxyl precursors.
- Specific details on this step are less commonly reported but are typically integrated into the initial substitution pattern of the starting materials or introduced via O-methylation reactions.
Key Reactions and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to aldehydes | Condensation of 5-substituted-2-aminopyridines | Not specified | Formation of imidazo[1,2-a]pyridine aldehydes |
| Knoevenagel condensation | Trialkyl phosphonocarboxylate, TiCl4, triethylamine | Not specified | Forms phosphonate intermediates |
| Reduction | NaBH4, NiCl2·6H2O, MeOH | 48–87 | Reduction of double bonds and nitro groups |
| Fluorination | NFSI, NaH | Not specified | Introduction of trifluoromethyl group |
| Hydrolysis of esters | 12 M HCl or BTMS/TFA | 48–73 | To obtain carboxylic acid |
Advanced Functionalizations
- Miyaura–Suzuki Coupling: Used to introduce aryl substituents at position 6 via palladium-catalyzed cross-coupling of bromo-substituted phosphonoacetates with aryl boronic acids under microwave irradiation.
- Mizoroki–Heck Reaction: Applied for alkyl chain introduction at position 6 using Pd(OAc)2 and DIPEA under microwave conditions.
Purification and Characterization
- The final compounds are purified by standard chromatographic techniques.
- Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Research Findings and Yields
The synthetic routes described yield the target 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid and its analogs with moderate to good yields (typically 48–87% in key steps). The choice of reaction conditions, especially for hydrolysis and fluorination, significantly affects the yield and purity.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|
| Starting material selection | 5-substituted-2-aminopyridines | Precursors for cyclization | Commercially available |
| Cyclization | Condensation reactions | Imidazo[1,2-a]pyridine aldehydes | Not specified |
| Knoevenagel condensation | Trialkyl phosphonocarboxylate, TiCl4, TEA | Phosphonate intermediates | Not specified |
| Reduction | NaBH4, NiCl2·6H2O, MeOH | Reduced intermediates | 48–87 |
| Fluorination | NFSI, NaH | Trifluoromethylated intermediates | Not specified |
| Hydrolysis | 12 M HCl or BTMS/TFA | Carboxylic acid products | 48–73 |
| Cross-coupling (optional) | Pd catalysts, aryl boronic acids | Aryl-substituted derivatives | Not specified |
| Mizoroki–Heck reaction (optional) | Pd(OAc)2, DIPEA, microwave | Alkyl-substituted derivatives | Not specified |
Chemical Reactions Analysis
8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid and related compounds:
Key Observations
Substituent Effects on Bioactivity :
- The trifluoromethyl group at position 2 or 6 enhances metabolic stability and hydrophobicity, as seen in IN-QEK31’s pesticidal activity .
- Methoxy groups (e.g., 8-OCH₃) may improve aqueous solubility compared to chloro analogs (e.g., 8-Cl in IN-QEK31) but reduce membrane permeability .
Pharmacokinetic Considerations :
- Ester derivatives (e.g., ethyl carboxylates) are common prodrug strategies to enhance bioavailability, as observed in ethyl 8-chloro-6-CF₃ analogs .
- The carboxylic acid moiety at position 6 is critical for hydrogen bonding with biological targets, such as bromodomains or kinases .
Hydrogenated analogs (e.g., 5H,6H,7H,8H-imidazo[1,2-a]pyridines) exhibit reduced aromaticity, which may decrease planarity and binding to flat enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
